Fenofibric acid ethyl ester Fenofibric acid ethyl ester An impurity of Fenofibrate. Fenofibrate is mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease.
Brand Name: Vulcanchem
CAS No.: 42019-08-9
VCID: VC21330623
InChI: InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3
SMILES: CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C19H19ClO4
Molecular Weight: 346.8 g/mol

Fenofibric acid ethyl ester

CAS No.: 42019-08-9

Cat. No.: VC21330623

Molecular Formula: C19H19ClO4

Molecular Weight: 346.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fenofibric acid ethyl ester - 42019-08-9

CAS No. 42019-08-9
Molecular Formula C19H19ClO4
Molecular Weight 346.8 g/mol
IUPAC Name ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3
Standard InChI Key WAROHEJQMZXNDT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Appearance White to pale yellow solid
Melting Point 74-76 °C

Chemical Identity and Properties

Structural Characteristics

Fenofibric acid ethyl ester features a central phenoxy group connecting a chlorobenzoyl moiety and an ethyl ester functional group. The compound's structural formula can be represented using SMILES notation as CCOC(=O)C(C)(C)Oc1ccc(cc1)C(=O)c2ccc(Cl)cc2, highlighting its key functional elements . This structure contains several important pharmacophore elements including the chlorophenyl group, which contributes to its lipophilic properties.

Physical and Chemical Properties

The physical and chemical properties of fenofibric acid ethyl ester are largely influenced by its structural composition. Similar to fenofibrate, it demonstrates high lipophilicity and limited water solubility, characteristics that present challenges for pharmaceutical formulation and bioavailability . These properties necessitate specialized formulation approaches to enhance dissolution and absorption when considered for therapeutic applications.

Identification Parameters

Fenofibric acid ethyl ester is officially recognized by various identification parameters that facilitate its characterization and analysis in pharmaceutical settings. Table 1 presents the key identification parameters of this compound.

Table 1. Chemical Identification Parameters of Fenofibric Acid Ethyl Ester

ParameterValue
CAS Number42019-08-9
Molecular FormulaC19H19ClO4
Molecular Weight346.8 g/mol
IUPAC NameEthyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate
SynonymsFenofibrate Impurity E, Fenofibric acid Impurity C, Fenofibrate EP Impurity E
Chemical StructureChlorobenzoyl group attached to phenoxy moiety with ethyl ester function
MDL NumberMFCD01697538

Relationship to Fenofibrate and Pharmaceutical Relevance

Fenofibrate Metabolism and Relationship

Fenofibrate is a prodrug that undergoes rapid hydrolysis at the ester bond to form the active metabolite fenofibric acid, which is responsible for its therapeutic effects . Fenofibric acid ethyl ester represents a structural analog of fenofibrate, differing in the ester group (ethyl versus isopropyl). This structural relationship is significant for understanding its potential pharmacological properties and metabolic pathway.

Role as a Reference Standard

Synthesis and Preparation Methods

Conventional Synthesis Approaches

The synthesis of fenofibric acid ethyl ester typically involves esterification of fenofibric acid with ethanol under appropriate reaction conditions. This process can be achieved through various methodologies, including acid-catalyzed esterification or the use of coupling agents. The preparation often utilizes side chain halide intermediates, similar to approaches used for other fenofibrate derivatives .

Advanced Synthesis Strategies

Research into fenofibric acid ester derivatives has explored various synthesis routes to optimize yield and purity. According to studies on related compounds, the preparation of fenofibric acid ester derivatives (including potentially the ethyl ester) has been performed using side chain halide intermediates to develop compounds with improved solubility profiles . These synthetic strategies aim to address the inherent challenges associated with the physicochemical properties of fibrate compounds.

Purification and Characterization

Following synthesis, fenofibric acid ethyl ester requires purification and characterization to ensure its identity and purity for analytical or research applications. Purification typically involves chromatographic techniques, while characterization may employ methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.

Research Studies on Fenofibric Acid Ester Derivatives

Study FocusKey FindingsRelevance to Fenofibric Acid Ethyl Ester
Bioavailability of ester derivativesEster compounds (JF-1 to JF-7) showed higher bioavailability than fenofibrateSuggests potential for improved bioavailability of ethyl ester derivative
Specific compound performanceCompound JF-2 demonstrated approximately 272.8% relative bioavailability compared to fenofibrateIndicates significant impact of ester modification on pharmacokinetics
Formulation approachesSurface solid dispersion (SSD) formulations improved dissolution propertiesApplicable to formulation development for ethyl ester derivative
In vitro-in vivo correlationPoor correlation between in vitro dissolution and in vivo bioavailability in fasted conditionHighlights complexity of predicting in vivo performance from dissolution studies

Chemical Transformation Studies

Research has also explored chemical transformations of fenofibric acid derivatives, which may be applicable to the ethyl ester form. A study demonstrated the chemoselective reduction of the carboxylic acid group of fenofibric acid to the corresponding alcohol in the presence of a ketone group, without requiring external catalysts or ligands . This research highlights the potential for selective chemical modifications of fenofibric acid derivatives, which could be leveraged for the synthesis of novel compounds with desired properties.

Formulation Challenges and Approaches

Solubility and Bioavailability Challenges

Like fenofibrate, fenofibric acid ethyl ester presents formulation challenges due to its lipophilic nature and poor water solubility. Fenofibrate is described as "highly lipophilic, virtually insoluble in water, and poorly absorbed," characteristics that are likely shared by its ethyl ester derivative . These properties can result in variable bioavailability and inconsistent therapeutic levels, necessitating specialized formulation approaches to overcome these limitations.

Advanced Formulation Technologies

Various technologies have been developed to address the formulation challenges associated with poorly soluble compounds like fenofibric acid derivatives. These include:

  • Particle size reduction techniques (micronization and nanoparticle formulations)

  • Surface solid dispersion approaches

  • Hydrophilic salt formation

  • Lipid-based delivery systems

Research has shown that micronized and nanoparticle formulations of fenofibrate with reduced particle sizes demonstrate greater solubility and improved bioavailability . Similar approaches could potentially be applied to fenofibric acid ethyl ester to enhance its pharmaceutical properties.

Dissolution Behavior

The dissolution behavior of fenofibric acid formulations has been extensively studied under various conditions to characterize their performance. Research has examined dissolution in different media, including phosphate buffer pH 6.8 and biorelevant fasted state simulated intestinal fluid, at different rotation speeds . These studies provide valuable insights into the factors affecting dissolution and potential approaches to optimize the formulation of fenofibric acid derivatives, including the ethyl ester form.

Table 3. Formulation Approaches Applicable to Fenofibric Acid Ethyl Ester

Formulation ApproachDescriptionPotential Benefits
MicronizationReduction of particle size to micrometer rangeEnhanced dissolution rate and bioavailability
Nanoparticle formulationsDevelopment of nano-sized drug particlesSignificantly increased surface area, improved dissolution
Surface solid dispersionDrug dispersed on the surface of a carrier polymerInstantaneous dissolution, enhanced absorption
Lipid-based delivery systemsIncorporation into lipid vehiclesImproved solubilization and lymphatic transport
Hydrophilic salt formationFormation of more water-soluble salt formsIncreased aqueous solubility and absorption

Comparative Analysis with Related Compounds

Structural Comparison with Fenofibrate

Fenofibric acid ethyl ester differs from fenofibrate primarily in the nature of the ester group. While fenofibrate contains an isopropyl ester, fenofibric acid ethyl ester features an ethyl ester group. This structural difference, though subtle, may significantly impact the compound's physicochemical properties, metabolism, and pharmacokinetic profile. The molecular weight of fenofibric acid ethyl ester (346.8 g/mol) is slightly lower than that of fenofibrate, reflecting this structural variation .

Comparison with Fenofibric Acid

Fenofibric acid, the active metabolite of fenofibrate, contains a carboxylic acid group instead of an ester. This difference results in distinct physicochemical properties, including increased water solubility compared to the ester forms. The ethyl ester can be considered a potential prodrug that would require hydrolysis to convert to the active fenofibric acid in vivo, similar to the metabolic pathway of fenofibrate.

Relationship to Other Fenofibrate Derivatives

Research has examined various derivatives of fenofibrate and fenofibric acid, including different ester forms and structural modifications. These studies provide a context for understanding the properties and potential applications of fenofibric acid ethyl ester within the broader family of fibrate compounds. The comparative analysis of these derivatives offers insights into structure-activity relationships and the impact of specific modifications on pharmaceutical properties.

Table 4. Comparison of Fenofibric Acid Ethyl Ester with Related Compounds

CompoundKey Structural FeatureMolecular Weight (g/mol)Primary Role/Application
Fenofibric Acid Ethyl EsterEthyl ester group346.8Reference standard, potential prodrug
FenofibrateIsopropyl ester group360.8Clinical lipid-lowering agent, prodrug
Fenofibric AcidCarboxylic acid group318.8Active metabolite, direct therapeutic agent
Fenofibric Acid Methyl EsterMethyl ester group332.8Research compound, potential prodrug
Fenofibric AlcoholReduced carboxylic group304.8Synthetic intermediate, research compound

Analytical Applications and Methods

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator